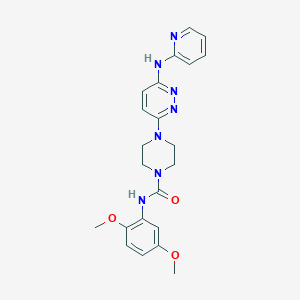
N-(2,5-dimethoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H25N7O3 and its molecular weight is 435.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,5-dimethoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of multiple functional groups that may contribute to its biological properties.
Anticancer Activity
Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. A study involving a series of piperazine derivatives found that compounds similar to this compound showed promising results against various cancer cell lines, including:
- K562 (Chronic Myeloid Leukemia)
Antitubercular Activity
Another area of interest is the compound's potential as an antitubercular agent. In a recent study, related compounds were synthesized and tested against Mycobacterium tuberculosis. The most active derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, suggesting that structural modifications similar to those in this compound could enhance activity against tuberculosis .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Kinases : Many piperazine derivatives act as kinase inhibitors. The structural features allow for interactions with ATP-binding sites in kinases, disrupting signaling pathways essential for cancer cell survival.
- Induction of Apoptosis : Compounds similar to this one have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial disruption.
Study 1: K562 Cell Line
A detailed evaluation of this compound on K562 cells revealed:
- IC50 : 0.75 μM
- Mechanism : Induced apoptosis via the intrinsic pathway.
Study 2: Antitubercular Activity
In a comparative study on antitubercular agents:
- Compound Tested : A derivative structurally related to this compound.
- Results : Showed an IC90 of 4.00 μM against M. tuberculosis, indicating significant potential for further development .
Data Summary
| Activity | Cell Line/Pathogen | IC50/IC90 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | K562 | 0.75 | Apoptosis induction |
| Antitubercular | Mycobacterium tuberculosis | 1.35 - 4.00 | Disruption of metabolic pathways |
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c1-31-16-6-7-18(32-2)17(15-16)24-22(30)29-13-11-28(12-14-29)21-9-8-20(26-27-21)25-19-5-3-4-10-23-19/h3-10,15H,11-14H2,1-2H3,(H,24,30)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOAJZIPVPCKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














